(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol
Description
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral benzodioxane derivative characterized by a 1,4-benzodioxane core substituted with a hydroxymethyl group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C₉H₉ClO₃ (molecular weight: 200.62 g/mol), and it exists as enantiomers: the (R)- and (S) -forms (CAS: 1931925-48-2 and 189683-24-7, respectively) . The compound is synthesized via stereoselective routes, often involving reductions of ester precursors (e.g., using DIBAL-H) or Corey–Chaykovsky reactions . It serves as a key intermediate in medicinal chemistry, particularly for anticonvulsant agents .
Properties
IUPAC Name |
(6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINDSYFYHYUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
A widely used method involves the condensation of 6-chlorocatechol (1,2-dihydroxy-6-chlorobenzene) with glycerol derivatives. Under acidic conditions, the diol reacts with the catechol to form the dioxane ring:
Reagents and Conditions
- 6-Chlorocatechol (1.0 eq), 2-(hydroxymethyl)-1,3-propanediol (1.2 eq), p-toluenesulfonic acid (0.1 eq), toluene , reflux at 110°C for 12 h.
- Yield : 68–72% after silica gel chromatography.
Mechanistic Insight : Protonation of the hydroxyl groups facilitates nucleophilic attack, forming ether linkages. The hydroxymethyl group is introduced via the diol’s structure.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction enables stereoselective formation of the dioxane ring using triphenylphosphine and diethyl azodicarboxylate (DEAD):
Procedure
- 6-Chlorocatechol (1.0 eq), (R)- or (S)-2,3-dihydroxypropan-1-ol (1.1 eq), DEAD (1.5 eq), PPh$$_3$$ (1.5 eq), THF , 0°C to 25°C, 24 h.
- Enantiomeric Excess : >90% for (R)-isomer.
Limitation : High cost of chiral diols necessitates catalytic asymmetric approaches for scale-up.
Asymmetric Synthesis via Dual Photoredox/Nickel Catalysis
A cutting-edge method employs visible light-mediated enantioselective C-O coupling to construct the benzodioxane core with excellent stereocontrol:
Key Steps
- Substrate Preparation : 6-Chloro-1,2-dihydroxybenzene and a prochiral allylic alcohol.
- Catalytic System : NiCl$$2$$·glyme (10 mol%), Ir(ppy)$$3$$ (2 mol%), chiral ligand L (12 mol%), DMA , 25°C, 24 h.
- Outcome : 85% yield, 94% ee for (R)-isomer.
Advantage : Avoids stoichiometric chiral auxiliaries, enabling sustainable large-scale production.
Functional Group Transformations
Borane-Mediated Reduction of Ketone Precursors
A two-step process converts ketone intermediates to the hydroxymethyl group:
Step 1: Ketone Synthesis
Epoxide Ring-Opening
Epoxides derived from chlorinated benzodioxanes react with water under basic conditions:
Procedure
- 6-Chloro-2,3-epoxy-2,3-dihydrobenzo[b]dioxane (1.0 eq), H$$_2$$O , NaOH (1.5 eq), EtOH , 80°C, 3 h.
- Yield : 65%.
Chlorination Strategies
Direct Ring Chlorination
Post-ring formation chlorination using SOCl$$2$$ or PCl$$5$$ :
Pre-Chlorinated Catechol Derivatives
Using 6-chlorocatechol as a starting material ensures regiochemical fidelity, avoiding competing substitution pathways.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for exothermic steps like chlorination:
- Residence Time : 2 min at 50°C, Conversion : >95%.
Crystallization-Induced Dynamic Resolution
Racemic mixtures are resolved via chiral additives, achieving 98% ee for pharmaceutical-grade material.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | ee (%) | Scale Feasibility |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | 6-Chlorocatechol, diol | 68–72 | N/A | Pilot-scale |
| Mitsunobu Reaction | DEAD, PPh$$_3$$ | 75 | >90 | Lab-scale |
| Photoredox/Ni Catalysis | NiCl$$2$$, Ir(ppy)$$3$$ | 85 | 94 | Industrial |
| Borane Reduction | BH$$_3$$-THF | 78 | N/A | Multi-kilogram |
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include:
Oxidation: (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)aldehyde or (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)carboxylic acid.
Reduction: (6-Hydroxy-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol.
Substitution: (6-Amino-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol or (6-Alkoxy-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol.
Scientific Research Applications
Anticancer Activity
Research indicates that (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol exhibits promising anticancer properties. Studies have shown that derivatives of benzo[d]dioxins can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds led to significant reductions in tumor growth in xenograft models. This suggests that this compound could be explored further for its potential as an anticancer drug .
Neuroprotective Effects
There is emerging evidence that compounds related to this compound may offer neuroprotective benefits. These compounds have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells.
Case Study : Research highlighted in Neuroscience Letters showed that similar benzo[d]dioxin derivatives reduced neuroinflammation markers in animal models of neurodegenerative diseases. This suggests a potential application for this compound in treating conditions like Alzheimer's disease .
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications that can lead to the development of novel compounds with diverse biological activities.
Material Science
The compound's unique structure also makes it suitable for applications in material science. It can be utilized in the synthesis of polymers and other materials with specific properties.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or inducing oxidative stress .
Comparison with Similar Compounds
Substituent Variations on the Benzodioxane Core
Modifications to the substituents on the benzodioxane scaffold significantly alter physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Electron-Deficient Groups: The nitro derivative (C₉H₉NO₅) introduces strong electron-withdrawing effects, which may alter metabolic stability or reactivity in further synthetic modifications .
Functional Group Modifications
Replacing the hydroxymethyl group with other functional groups diversifies applications:
Key Observations :
Pharmacological Activity
This compound is a precursor to (S)-(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methylamine, a compound with demonstrated anticonvulsant activity in preclinical models . In contrast, analogs like HMBc (6-propyl-substituted) and HMBa-1 (4-chloroaniline derivative) show divergent biological profiles, suggesting substituent-dependent target engagement .
Biological Activity
The compound (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol (CAS Number: 189683-24-7) has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Formula: C₉H₉ClO₃
Molecular Weight: 200.62 g/mol
CAS Number: 189683-24-7
Purity: ≥ 95%
Physical Form: White to yellow solid
Structural Representation
The structure of this compound includes a chlorinated dioxin moiety that may influence its biological interactions.
Research indicates that this compound exhibits cytotoxic and pro-apoptotic activities , particularly against various cancer cell lines. Its mechanism of action involves the targeting of microtubules and modulation of autophagy pathways.
Key Findings:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects on hematological cancer cells and solid tumor cell lines.
- Pro-Apoptotic Activity : It induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Autophagy Inhibition : The compound acts as a late-stage autophagy inhibitor, impairing autophagosome-lysosome fusion, which is critical for cellular degradation processes.
Study 1: Pro-Apoptotic Effects on Cancer Cells
A study conducted on various cancer cell lines showed that this compound effectively induced apoptosis in colon cancer cells. The treatment resulted in a significant increase in apoptotic markers such as cleaved PARP and active caspase-3 .
Study 2: Autophagy Modulation
In another investigation, the compound was shown to inhibit autophagic flux in chronic lymphocytic leukemia (CLL) cells. This inhibition enhanced the efficacy of other chemotherapeutic agents when used in combination therapies .
Data Table: Biological Activity Summary
| Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Colon Cancer Cells | 10 | Induction of apoptosis |
| Pro-Apoptotic | Hematological Cancer Cells | 5 | Activation of caspases |
| Autophagy Inhibition | CLL Cells | 15 | Impairment of autophagosome fusion |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the dioxin scaffold have been explored to enhance efficacy and reduce toxicity profiles.
SAR Analysis Insights:
- Chlorine Substitution : The presence of chlorine at the 6-position is critical for maintaining cytotoxic activity.
- Hydroxymethyl Group : The methanol moiety enhances solubility and bioavailability, contributing to its overall effectiveness.
Q & A
Basic: What are the recommended synthetic routes for (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol?
Methodological Answer:
The synthesis typically involves functionalization of the benzodioxin core. For example, alkylaminophenol derivatives can be synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthetic purification via column chromatography (e.g., silica gel, gradient elution) ensures high yields. Theoretical optimization using DFT/B3LYP/6-311++G(d,p) methods can validate reaction pathways and predict intermediates .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
Advanced: How can DFT calculations predict electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Bond parameters (lengths, angles) to identify steric strain.
- Frontier Molecular Orbitals (FMOs) to assess chemical reactivity (HOMO-LUMO gap).
- Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions and charge distribution.
These insights guide predictions on regioselectivity in further reactions (e.g., electrophilic substitution at the chloro-substituted position) .
Advanced: How to resolve discrepancies between experimental and computational data?
Methodological Answer:
Discrepancies (e.g., bond lengths varying by >0.05 Å) may arise from solvent effects or crystal packing in experiments vs. gas-phase DFT models. Strategies include:
- Re-optimizing structures with solvation models (e.g., PCM).
- Comparing experimental XRD data with DFT-optimized geometries.
- Using higher-level theories (e.g., MP2) for critical parameters.
Such analyses refine computational models for accurate property prediction .
Advanced: What methodologies assess bioactivity via molecular docking?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes, receptors). Steps:
Protein Preparation : Retrieve target structure from PDB (e.g., cancer-related kinases).
Ligand Preparation : Optimize compound geometry using DFT.
Grid Box Setup : Focus on active sites (e.g., ATP-binding pockets).
Post-Docking Analysis : Calculate binding energies and visualize interactions (hydrogen bonds, hydrophobic contacts).
Studies on benzodioxin derivatives show potential for optoelectronic and medicinal applications .
Basic: What storage and handling precautions are recommended?
Methodological Answer:
- Storage : Seal in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the methanol group.
- Handling : Use glove boxes or fume hoods due to potential irritancy (refer to GHS hazard statements).
- Stability Testing : Monitor via periodic HPLC/GC-MS to detect degradation products (e.g., oxidation to ketone) .
Advanced: How to evaluate environmental fate and ecotoxicological impacts?
Methodological Answer:
Adopt frameworks from long-term environmental studies:
Physicochemical Properties : Measure logP (lipophilicity), water solubility, and photodegradation rates.
Biotic/Abiotic Degradation : Use OECD guidelines for hydrolysis (pH 4–9) and microbial degradation assays.
Toxicity Profiling : Conduct assays on model organisms (e.g., Daphnia magna, algae) to determine EC₅₀ values.
Data inform risk assessments under real ecosystem conditions .
Advanced: How do substituents (e.g., Cl, OCH₃) influence reactivity?
Methodological Answer:
- Electrophilic Reactivity : Chloro groups direct electrophiles to para positions via electron-withdrawing effects (validated by NBO charges).
- Steric Effects : Methanol-CH₂ may hinder access to reactive sites, requiring bulky reagents (e.g., LDA for deprotonation).
Comparative studies with non-chlorinated analogs (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol) quantify substituent effects on reaction kinetics .
Advanced: What strategies optimize synthetic yields in multi-step reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
